molecular formula C17H14N2OS B1600723 6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione CAS No. 66443-37-6

6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione

Cat. No.: B1600723
CAS No.: 66443-37-6
M. Wt: 294.4 g/mol
InChI Key: ICXJZRZMFPGGSL-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group at the 6-position and a phenyl group at the 4-position The presence of the thione group at the 2-position adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione typically involves the condensation of appropriate aromatic aldehydes with thiourea in the presence of a base. One common method includes the reaction of 4-methoxybenzaldehyde and benzaldehyde with thiourea under basic conditions to form the desired pyrimidine thione derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding pyrimidine-2-thiol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl or methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Pyrimidine-2-thiol.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can coordinate with metal ions, forming stable complexes that inhibit enzyme activity. Additionally, the aromatic rings can participate in π-π stacking interactions with other aromatic systems, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one

Uniqueness

6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity compared to similar compounds. The combination of the methoxyphenyl and phenyl groups on the pyrimidine ring also contributes to its unique electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

6-(4-methoxyphenyl)-4-phenyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-20-14-9-7-13(8-10-14)16-11-15(18-17(21)19-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXJZRZMFPGGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=S)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497574
Record name 6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66443-37-6
Record name 6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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